Méthylbiotine

Vue d'ensemble

Description

Methyl biotin, a derivative of biotin (vitamin B7), is a compound that plays a crucial role in various biochemical processes. Biotin itself is an essential cofactor for carboxylase enzymes, which are involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Methyl biotin retains these vital functions while offering unique properties that make it valuable in scientific research and industrial applications.

Applications De Recherche Scientifique

Methyl biotin has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a probe in chemical biology studies.

Biology: Serves as a tool for studying biotin-dependent enzymes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating biotinidase deficiency and other metabolic disorders.

Industry: Utilized in the production of biotinylated compounds for use in diagnostics and biotechnology

Analyse Biochimique

Biochemical Properties

Methyl biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC) .

Cellular Effects

Methyl biotin plays a crucial role in various physiological functions, including maintaining human metabolism, cytothesis, neurological health, relieving muscle pain, and preventing hair loss . It influences cell function by participating in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .

Molecular Mechanism

The molecular mechanism of Methyl biotin involves its role as a coenzyme in carboxylation reactions. It participates in the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .

Dosage Effects in Animal Models

While specific studies on Methyl biotin are limited, biotin supplementation in dairy cows has shown that improvements in milk yield are possible in high-producing cows .

Metabolic Pathways

Methyl biotin is involved in the biotin metabolic pathway. It starts with the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .

Subcellular Localization

Proximity biotinylation has been used to map unannotated microproteins and alt-proteins to subcellular localizations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl biotin typically involves the methylation of biotin. One common method is the reaction of biotin with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions, usually at room temperature, to yield methyl biotin .

Industrial Production Methods: Industrial production of methyl biotin can be achieved through chemical synthesis or microbial fermentation. Chemical synthesis involves the methylation process described above, while microbial fermentation leverages genetically engineered microorganisms to produce biotin, which is then chemically modified to obtain methyl biotin .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl biotin undergoes various chemical reactions, including:

Oxidation: Methyl biotin can be oxidized to form biotin sulfoxide or biotin sulfone under specific conditions.

Reduction: Reduction reactions can convert biotin sulfoxide back to methyl biotin.

Substitution: Methyl biotin can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Biotin sulfoxide, biotin sulfone.

Reduction: Methyl biotin.

Substitution: Derivatives of biotin with different functional groups.

Mécanisme D'action

Methyl biotin functions by acting as a cofactor for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, which is essential for processes such as gluconeogenesis, lipogenesis, and amino acid catabolism. The molecular targets of methyl biotin include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase .

Comparaison Avec Des Composés Similaires

Biotin: The parent compound, essential for similar biochemical processes.

Biotin methyl ester: Another derivative used in biochemical assays.

Diaminobiotin: A biotin analog with different binding properties.

Uniqueness of Methyl Biotin: Methyl biotin is unique due to its methyl group, which can influence its binding affinity and specificity for biotin-dependent enzymes. This modification can enhance its utility in certain biochemical assays and industrial applications .

Propriétés

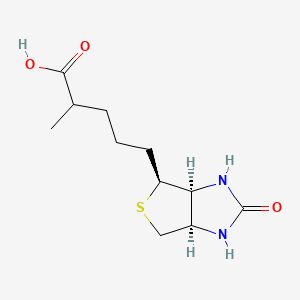

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSLIBPXCFHDN-UYXKVSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858021 | |

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415725-35-8 | |

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.